Methyl 3,3-dimethyl-4-phenyl-3H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3,3-dimethyl-4-phenyl-3H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3-dimethyl-4-phenyl-3H-pyrazole-5-carboxylate typically involves the reaction of phenylhydrazine with β-enamino diketones under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and often requires the use of catalysts to enhance the reaction rate and yield . The reaction mixture is usually refluxed for several hours, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and high yield . The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,3-dimethyl-4-phenyl-3H-pyrazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the pyrazole ring, which provides multiple reactive sites for chemical transformations .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines . Substitution reactions often result in the formation of various substituted pyrazole derivatives with potential biological activities .
Scientific Research Applications
Methyl 3,3-dimethyl-4-phenyl-3H-pyrazole-5-carboxylate has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has been studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent . Additionally, its unique structural properties make it a useful scaffold for drug design and development . In the industrial sector, it is used in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Methyl 3,3-dimethyl-4-phenyl-3H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways . For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . In cancer research, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Methyl 3,3-dimethyl-4-phenyl-3H-pyrazole-5-carboxylate include other pyrazole derivatives such as 3,5-dimethylpyrazole, 4-phenylpyrazole, and 3-methyl-4-phenylpyrazole . These compounds share the pyrazole ring structure but differ in their substituents, which can significantly influence their chemical and biological properties .
Uniqueness: What sets this compound apart from its analogs is its unique combination of substituents, which confer distinct reactivity and biological activity . The presence of the methyl and phenyl groups enhances its stability and lipophilicity, making it a promising candidate for drug development .
Properties
CAS No. |
21603-21-4 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl 5,5-dimethyl-4-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-13(2)10(9-7-5-4-6-8-9)11(14-15-13)12(16)17-3/h4-8H,1-3H3 |
InChI Key |
BOUIQYBGMUNUHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(N=N1)C(=O)OC)C2=CC=CC=C2)C |
Origin of Product |
United States |
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